N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide
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Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
Compounds related to N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-methylthiophene-2-carboxamide have been investigated for their potential anticancer properties. A study by Ravinaik et al. (2021) synthesized similar compounds and evaluated them against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives showed higher anticancer activities compared to the reference drug etoposide (Ravinaik et al., 2021).
Insensitive Energetic Materials
Research by Yu et al. (2017) focused on the synthesis of derivatives of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, closely related to the target compound, for use as insensitive energetic materials. These compounds demonstrated moderate thermal stabilities and insensitivity to impact and friction, making them potentially superior to traditional explosives like TNT (Yu et al., 2017).
Antiplasmodial Activities
Hermann et al. (2021) explored N-acylated furazan-3-amines for their activity against Plasmodium falciparum strains. They revealed that the nature of the acyl moiety in these compounds significantly influences their activity and cytotoxicity. This research highlights the potential application of such compounds in treating malaria (Hermann et al., 2021).
Antibacterial and Antifungal Activities
Jafari et al. (2017) synthesized 1,3,4-oxadiazole derivatives, which are structurally related to the target compound. These derivatives were evaluated for their antibacterial and antifungal activities, with some compounds showing significant effectiveness against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Photochemical Synthesis
A study by Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, which are chemically related to the target compound. This research contributes to the field of synthetic chemistry, providing new methods for preparing complex heterocyclic compounds (Buscemi et al., 2001).
Antiviral Activities
Flefel et al. (2012) synthesized novel heterocyclic compounds based on furan derivatives and evaluated them for anti-avian influenza virus (H5N1) activity. Some of these compounds exhibited promising antiviral activity, demonstrating the potential of furan-based compounds in antiviral research (Flefel et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-12-9-16(26-11-12)19(23)20-14-6-3-2-5-13(14)10-17-21-18(22-25-17)15-7-4-8-24-15/h2-9,11H,10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOSXTQOUBHTTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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